1-Methyl-1h-pyrazole-4-sulfonic acid
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Overview
Description
1-Methyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound with the molecular formula C4H6N2O3S. It is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonic acid group at the 4-position.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazole-4-sulfonic acid typically involves the sulfonation of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position . Industrial production methods may involve similar sulfonation reactions but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1H-pyrazole-4-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with various biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
1-Methyl-1H-pyrazole-4-boronic acid: Contains a boronic acid group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C4H6N2O3S |
---|---|
Molecular Weight |
162.17 g/mol |
IUPAC Name |
1-methylpyrazole-4-sulfonic acid |
InChI |
InChI=1S/C4H6N2O3S/c1-6-3-4(2-5-6)10(7,8)9/h2-3H,1H3,(H,7,8,9) |
InChI Key |
WHYASBKVZHKQTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)O |
Origin of Product |
United States |
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